
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate is an organoselenium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. Organoselenium compounds are known for their biological activity and have been studied for their potential therapeutic benefits. This compound, in particular, features a phenylselanyl group, which is a selenium-containing moiety, making it a valuable subject for research in organic chemistry and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate can be achieved through the oxidative selenofunctionalization of allenes. This method involves the use of organoselenium reagents and 1-fluoropyridinium compounds, which act as oxidative functionalization reagents. The reaction typically proceeds under metal-free conditions, making it an environmentally friendly approach. The process involves the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organoselenium chemistry and oxidative selenofunctionalization can be applied. Industrial production would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the selenium moiety or alter the oxidation state of the compound.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides or selenones, while reduction could produce simpler hydrocarbons or alcohols.
科学的研究の応用
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate has several scientific research applications:
Chemistry: It serves as a model compound for studying organoselenium chemistry and the reactivity of selenium-containing functional groups.
Biology: The compound’s potential biological activity makes it a candidate for studying its effects on biological systems, including its antioxidant and anticancer properties.
Medicine: Research into its therapeutic potential, particularly in the development of new drugs with selenium-based pharmacophores, is ongoing.
Industry: The compound’s unique properties may find applications in the development of new materials or as intermediates in the synthesis of more complex molecules.
作用機序
The mechanism of action of ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate involves its interaction with molecular targets through the selenium moiety. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and biological activity. The compound may exert its effects by modulating oxidative stress, interacting with cellular thiols, or inhibiting specific enzymes involved in disease processes .
類似化合物との比較
Ethyl 4-oxo-3-(phenylselanyl)-2-propyloct-2-enoate can be compared with other organoselenium compounds, such as:
Selenocysteine: An amino acid containing selenium, known for its role in antioxidant enzymes.
Selenomethionine: Another selenium-containing amino acid with potential therapeutic benefits.
Selenourea: A compound used in organic synthesis and as a precursor to other selenium-containing molecules.
特性
CAS番号 |
921755-04-6 |
|---|---|
分子式 |
C19H26O3Se |
分子量 |
381.4 g/mol |
IUPAC名 |
ethyl 4-oxo-3-phenylselanyl-2-propyloct-2-enoate |
InChI |
InChI=1S/C19H26O3Se/c1-4-7-14-17(20)18(23-15-12-9-8-10-13-15)16(11-5-2)19(21)22-6-3/h8-10,12-13H,4-7,11,14H2,1-3H3 |
InChIキー |
IHLNOZHPFHGJTJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC(=O)C(=C(CCC)C(=O)OCC)[Se]C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-N-(4-{[(cyclohexylmethyl)amino]methyl}phenyl)benzamide](/img/structure/B15171056.png)
![tert-Butyl [(1,4-diphenylbut-3-en-1-yl)oxy]carbamate](/img/structure/B15171066.png)
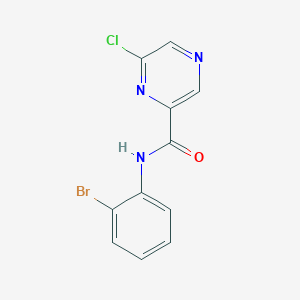
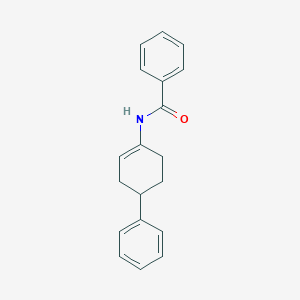
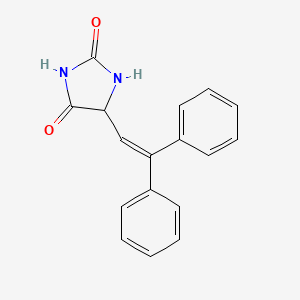

![3-Ethenyl-4-[(propan-2-yl)oxy]-N,N-dipropylbenzene-1-sulfonamide](/img/structure/B15171103.png)
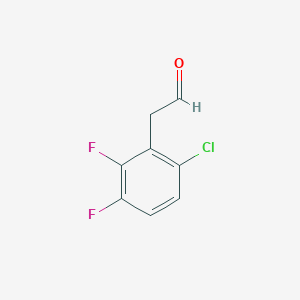
![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
![4-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15171119.png)
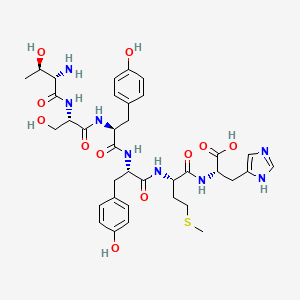
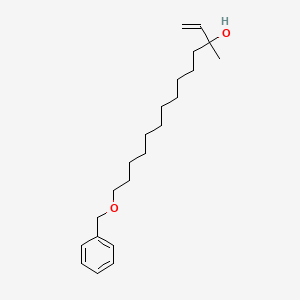
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)
